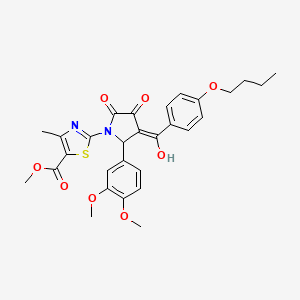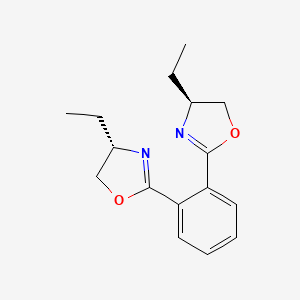
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is a chiral ligand used in asymmetric synthesis. This compound is particularly notable for its ability to form stable complexes with various metals, making it a valuable tool in catalytic processes. Its unique structure, featuring two oxazoline rings attached to a benzene core, allows for high enantioselectivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-4-ethyl-4,5-dihydrooxazole, which is derived from amino alcohols and carboxylic acids.
Formation of Oxazoline Rings: The amino alcohol undergoes cyclization with a carboxylic acid to form the oxazoline ring.
Attachment to Benzene Core: The oxazoline rings are then attached to a benzene core through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the enantioselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form oxazoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline rings to amino alcohols.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxazoline N-oxides.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is widely used in scientific research due to its versatility:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a model for biological systems involving metal-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where high enantioselectivity is required.
Mechanism of Action
The mechanism by which 1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects involves the formation of stable complexes with metal ions. These complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The oxazoline rings coordinate with the metal center, stabilizing the transition state and enhancing the reaction rate.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with phenyl groups instead of ethyl groups.
1,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with isopropyl groups.
Uniqueness
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific combination of ethyl groups and oxazoline rings, which provide a balance of steric and electronic properties that enhance its performance as a chiral ligand. This balance allows for high enantioselectivity and stability in various catalytic processes, making it a preferred choice in asymmetric synthesis.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
(4S)-4-ethyl-2-[2-[(4S)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-3-11-9-19-15(17-11)13-7-5-6-8-14(13)16-18-12(4-2)10-20-16/h5-8,11-12H,3-4,9-10H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
GODQBABDTNAFFN-RYUDHWBXSA-N |
Isomeric SMILES |
CC[C@H]1COC(=N1)C2=CC=CC=C2C3=N[C@H](CO3)CC |
Canonical SMILES |
CCC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)
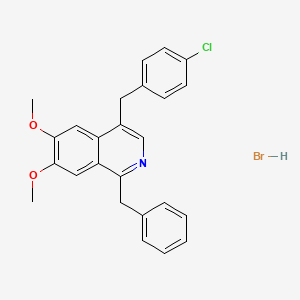
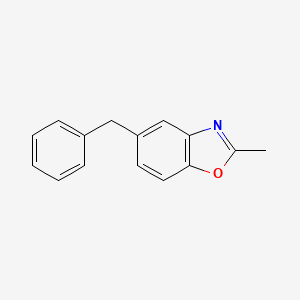
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)


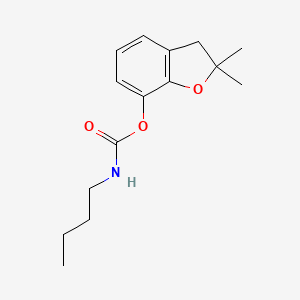


![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
